5'-Hydroxy Drospirenone

Pharmaceutical impurity profiling HPLC method validation Steroid reference standards

Ensure regulatory precision for your Drospirenone ANDA with our certified 5'-Hydroxy Drospirenone (Drospirenone Lactol Impurity) reference standard. This structural lactol impurity, distinct from epimers, is fully characterized for accurate HPLC peak assignment per USP/ICH Q3A(R2). Essential for sub-0.1% quantitation in QC and stability studies, it prevents false results that risk regulatory rejection. Supplied with comprehensive COA.

Molecular Formula C24H32O3
Molecular Weight 368.52
CAS No. 863329-71-9
Cat. No. B601944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Hydroxy Drospirenone
CAS863329-71-9
Synonyms(2'S,6R,7R,8R,9S,10R,13S,14S,15S,16S)-1,4',5',6,7,8,9,10,11,12,13,14,15,16,20,21-Hexadecahydro-5'-hydroxy-10,13-dimethyl-spiro[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2'(3'H)-furan]-3(2H)-one
Molecular FormulaC24H32O3
Molecular Weight368.52
Structural Identifiers
SMILESCC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(O7)O)C
InChIInChI=1S/C24H32O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18-21,26H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,19?,20-,21+,22-,23+,24+/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-Hydroxy Drospirenone (CAS 863329-71-9): A Critical Drospirenone Impurity Reference Standard for ANDA and Quality Control


5'-Hydroxy Drospirenone (CAS 863329-71-9), also designated as Drospirenone Lactol Impurity or Drospirenone Impurity 1, is a process-specific impurity of the synthetic progestin drospirenone [1]. Drospirenone is a spironolactone analogue that possesses progestogenic, antiandrogenic, and antimineralocorticoid activities and is used in oral contraceptives and menopausal hormone therapy [2]. Unlike the major circulating metabolites of drospirenone—drospirenone acid and 4,5-dihydrodrospirenone-3-sulfate, which are formed via CYP-independent pathways and are pharmacologically inactive—5'-Hydroxy Drospirenone is a structurally distinct lactol impurity generated during the final stages of drospirenone synthesis through intramolecular hemiacetal formation [3][4]. Its primary role is as a fully characterized reference standard used for analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) regulatory submissions .

Why Generic Drospirenone Impurity Standards Cannot Replace 5'-Hydroxy Drospirenone in ANDA Submissions and Method Validation


Drospirenone impurity reference standards are not interchangeable because each impurity possesses a unique chemical structure, chromatographic retention time, UV absorption profile, and mass spectrometric fragmentation pattern that directly affects method specificity, system suitability, and regulatory compliance [1]. 5'-Hydroxy Drospirenone is a lactol (cyclic hemiacetal) formed by intramolecular reaction between a hydroxyl group and the C-17 lactone carbonyl, distinguishing it from other drospirenone-related impurities such as Drospirenone USP Related Compound A (17-epi-drospirenone, an epimer), Impurity K (6α,7α-drospirenone, a diastereomer), or Impurity A (6,7-desmethylenedrospirenone, a des-methylene analog) [2]. Pharmacopeial monographs mandate that any individual unspecified impurity be limited to not more than 0.1%, and total impurities not more than 0.4%, making accurate identification and quantification of each specific impurity, including 5'-Hydroxy Drospirenone, essential for batch release and stability testing [3]. Substituting a structurally dissimilar impurity reference standard would compromise method accuracy, potentially lead to false-positive or false-negative results, and risk regulatory rejection of ANDA filings [4].

Quantitative Differentiation Evidence for 5'-Hydroxy Drospirenone (CAS 863329-71-9) Against Closest Comparator Impurities


Structural Differentiation: 5'-Hydroxy Lactol vs. Parent Drospirenone Lactone Determines Chromatographic Selectivity

5'-Hydroxy Drospirenone (Drospirenone Lactol) possesses a hemiacetal (lactol) structure at the C-17 spiro-furan ring, whereas drospirenone API contains a ketone (lactone) at the same position [1]. This structural difference arises from the reduction of the C-5' ketone to a hydroxyl group, which then forms an intramolecular hemiacetal with the lactone carbonyl . The lactol structure introduces an additional hydrogen-bond donor and alters the electronic distribution of the spirocyclic system, which directly impacts reversed-phase HPLC retention and UV absorption characteristics . In contrast, Drospirenone USP Related Compound A (17-epi-drospirenone, CAS 90457-65-1) differs only by epimerization at C-17 without alteration of the lactone functionality, while Drospirenone Impurity K (6α,7α-drospirenone, CAS 889652-31-7) differs by saturation of the C-6,7 cyclopropane ring [2]. These structural variations necessitate compound-specific reference standards for unambiguous peak identification.

Pharmaceutical impurity profiling HPLC method validation Steroid reference standards

Regulatory Impurity Threshold: USP Limit of NMT 0.1% Individual Impurity Drives Demand for High-Purity 5'-Hydroxy Drospirenone Reference Standards

The United States Pharmacopeia (USP) monograph for Drospirenone specifies that any individual impurity must not exceed 0.1% and total impurities must not exceed 0.4% in the drug substance [1]. To accurately quantify impurities at or below the 0.1% threshold using HPLC with UV detection (typically at 215–245 nm), reference standards of high chromatographic purity are required [2]. 5'-Hydroxy Drospirenone is supplied with purity exceeding 95% as determined by HPLC, and is accompanied by comprehensive characterization data including NMR, MS, and HPLC chromatograms, enabling its use as a certified reference standard for impurity quantification in ANDA submissions . In contrast, drospirenone API is specified at 98.0–102.0% purity, and other impurity standards such as Drospirenone EP Impurity E (17-epi-drospirenone) are also supplied at >95% purity but correspond to a different structural alert (epimerization rather than lactol formation) [3].

Pharmacopeial compliance Impurity quantification ANDA regulatory submission

Process-Specific Origin: 5'-Hydroxy Drospirenone as a Marker of Synthetic Route and Degradation Pathway

5'-Hydroxy Drospirenone is formed as a process-specific impurity during the final oxidation step of drospirenone synthesis, where palladium-catalyzed oxidation of 17α-(3-hydroxypropyl) intermediates can yield the lactol as a byproduct or equilibrium component [1]. The patent literature explicitly describes that starting materials for drospirenone synthesis may exist 'in mixture with one or both of its lactols,' confirming the lactol forms are intrinsic to certain synthetic routes [1]. This contrasts with Drospirenone EP Impurity A (6,7-desmethylenedrospirenone, CAS 67372-68-3), which arises from incomplete cyclopropanation, and Drospirenone USP Related Compound A (17-epi-drospirenone), which results from epimerization at C-17 during acidic or basic conditions [2]. Furthermore, the lactol impurity can also form during storage of drospirenone drug substance under conditions of humidity and acidity, making it a potential degradation marker . The ability to distinguish between synthetic impurities and degradation products is critical for stability-indicating method validation required by ICH Q1A(R2) [3].

Synthetic impurity tracking Degradation product identification Process analytical technology

Isotopically Labeled Analog Availability: 5'-Hydroxy Drospirenone-13C3 Enables MS-Based Quantification Without Matrix Interference

A 13C3-labeled isotopologue of 5'-Hydroxy Drospirenone (5'-Hydroxy Drospirenone-13C3, molecular weight 371.49 g/mol) is commercially available as an internal standard for LC-MS/MS quantification of the unlabeled impurity in drospirenone drug substance and finished product . The use of a stable isotope-labeled internal standard (SIL-IS) corrects for matrix effects, ion suppression, and extraction variability, enabling accurate quantification of 5'-Hydroxy Drospirenone at sub-0.1% levels [1]. This capability is particularly important for electrospray ionization (ESI) based methods, where drospirenone and its related impurities can exhibit differential ionization efficiencies . Among drospirenone-related impurities, stable isotope-labeled standards are currently available for a limited subset; 5'-Hydroxy Drospirenone is one of the few drospirenone impurities for which a 13C3-labeled analog is readily accessible, conferring an advantage for MS-based method development over impurities lacking labeled internal standards .

LC-MS/MS quantification Stable isotope dilution assay Impurity profiling

Optimal Procurement and Application Scenarios for 5'-Hydroxy Drospirenone (CAS 863329-71-9) Based on Quantitative Evidence


ANDA Method Validation for Drospirenone-Containing Oral Contraceptive Tablets

Pharmaceutical companies developing generic versions of drospirenone-containing products (e.g., Yasmin, Yaz, Slynd generics) require 5'-Hydroxy Drospirenone as a certified impurity reference standard to validate HPLC or UPLC methods for impurity profiling . The USP monograph mandates that individual unspecified impurities not exceed 0.1%, and the ICH Q3A(R2) guideline requires identification and qualification of any impurity above the identification threshold (typically 0.1% for a drug substance with a maximum daily dose ≤2 g) [1]. Using 5'-Hydroxy Drospirenone as a reference standard enables accurate peak assignment for the lactol impurity in chromatograms, supporting method specificity and system suitability criteria required for ANDA submission .

Stability-Indicating Method Development and Degradation Product Tracking

5'-Hydroxy Drospirenone can form as a degradation product during long-term and accelerated stability studies of drospirenone drug substance and formulated product, particularly under humid and acidic conditions . Incorporating 5'-Hydroxy Drospirenone as a reference standard in forced degradation studies enables identification and quantification of this specific lactol degradant, distinguishing it from other impurities such as acid-form ring-opened products or oxidative degradants [1]. The availability of the 13C3-labeled isotopologue further enables LC-MS/MS-based identification and quantification at sub-0.1% levels, supporting ICH Q1A(R2) stability-indicating method requirements .

Process Analytical Technology (PAT) and Synthetic Route Optimization

During the development and scale-up of drospirenone API manufacturing processes, monitoring the formation of 5'-Hydroxy Drospirenone provides critical feedback on oxidation step efficiency and selectivity . The patent literature confirms that lactol byproducts are intrinsic to certain palladium-catalyzed oxidation routes, and minimizing their formation is essential to achieving API purity exceeding 98% [1]. Using a certified 5'-Hydroxy Drospirenone reference standard, process chemists can calibrate in-process HPLC methods to track lactol levels and optimize reaction conditions (temperature, catalyst loading, oxygen pressure) to suppress this impurity below the 0.1% threshold before final crystallization .

Quality Control Batch Release Testing for Drospirenone API and Finished Dosage Forms

QC laboratories performing batch release testing of drospirenone API or drospirenone-containing tablets require 5'-Hydroxy Drospirenone as a reference standard to comply with USP impurity specifications . The standard, supplied with a certificate of analysis (COA) including HPLC purity, NMR, and MS data, provides the traceability necessary for GMP-compliant quality control [1]. Because the lactol impurity may co-elute with or have similar UV absorption to other drospirenone-related impurities under certain chromatographic conditions, use of the authentic standard is essential for resolving ambiguous peaks and avoiding erroneous batch rejection or release .

Quote Request

Request a Quote for 5'-Hydroxy Drospirenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.